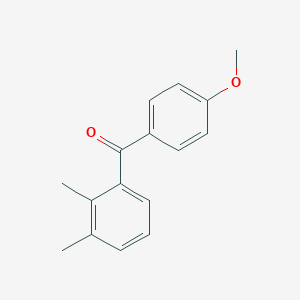

2,3-Dimethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality 2,3-Dimethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOTPOXQIKYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,3-dimethylphenyl)(4-methoxyphenyl)methanone chemical properties

An In-depth Technical Guide to the Chemical Properties of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone. While specific experimental data for this exact molecule is not extensively available in public databases, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the nuances of its derivatives is critical for innovation. This guide is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical methodologies for the study and application of this compound. We will delve into its structural characteristics, a reliable synthetic protocol via Friedel-Crafts acylation, predicted spectroscopic signatures, and a discussion of its potential biological and material science applications based on the activities of structurally similar compounds.

Introduction: The Benzophenone Scaffold in Modern Research

The Significance of Diaryl Ketones

The diaryl ketone motif, with benzophenone as its parent structure, is a ubiquitous and highly valuable scaffold in the realm of organic chemistry and drug discovery.[1] These compounds are not only prevalent in a variety of naturally occurring bioactive molecules but also serve as versatile building blocks in synthetic chemistry.[1][2] The inherent properties of the benzophenone core, including its photochemical reactivity and its ability to engage in various intermolecular interactions, make it a privileged structure in the design of therapeutic agents and functional materials.[3][4] Derivatives of benzophenone have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6]

Focus of this Guide: (2,3-dimethylphenyl)(4-methoxyphenyl)methanone

This guide focuses on the specific benzophenone derivative, (2,3-dimethylphenyl)(4-methoxyphenyl)methanone. The strategic placement of two methyl groups on one phenyl ring and a methoxy group on the other is expected to significantly influence its steric and electronic properties compared to unsubstituted benzophenone. These substitutions can impact its conformation, reactivity, and interactions with biological targets. Understanding these properties is a crucial first step in exploring its potential for novel applications.

Physicochemical and Structural Properties

Molecular Structure and Identification

The core structure of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone consists of a central carbonyl group connecting a 2,3-dimethylphenyl ring and a 4-methoxyphenyl ring.

Figure 1: Molecular Structure of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone, calculated based on its structure and by comparison with similar compounds.

| Property | Predicted Value/Information | Reference/Basis |

| IUPAC Name | (2,3-dimethylphenyl)(4-methoxyphenyl)methanone | Standard nomenclature |

| Molecular Formula | C₁₆H₁₆O₂ | Based on structure |

| Molecular Weight | 240.30 g/mol | Calculated |

| CAS Number | Not assigned | Database search |

| Appearance | Likely a white to off-white solid | Analogy to benzophenone[7] |

| Melting Point | Expected to be a solid with a defined melting point | Analogy to substituted benzophenones |

| Boiling Point | > 300 °C | Analogy to benzophenone (305.4 °C)[7] |

| Solubility | Practically insoluble in water; soluble in organic solvents (e.g., alcohols, ethers, acetone, chloroform) | Analogy to benzophenone[8] |

| XLogP3 | ~4.0 | Estimated based on analogues[9] |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 2 (carbonyl and ether oxygens) | Calculated |

Synthesis and Mechanistic Insights

Recommended Synthetic Pathway: Friedel-Crafts Acylation

The most direct and reliable method for the synthesis of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the target compound, 2,3-dimethylbenzene (o-xylene) would serve as the aromatic substrate, and 4-methoxybenzoyl chloride as the acylating agent.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Dimethylbenzene (o-xylene)

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 4-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: To the reaction mixture, add 2,3-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (2,3-dimethylphenyl)(4-methoxyphenyl)methanone.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form the acylium ion. The electron-rich 2,3-dimethylbenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). The aromaticity of the ring is restored by the loss of a proton, which is abstracted by the [AlCl₄]⁻ species, regenerating the catalyst and producing HCl as a byproduct.

Figure 2: Workflow for the synthesis of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone.

Spectroscopic Characterization

The following sections describe the expected spectroscopic data for (2,3-dimethylphenyl)(4-methoxyphenyl)methanone. These predictions are based on the analysis of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and ether functional groups, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| C=O (Ketone) | 1650 - 1670 | Strong absorption, typical for diaryl ketones.[10] |

| C-O-C (Aryl Ether) | 1240 - 1260 (asymmetric stretch) 1020 - 1040 (symmetric stretch) | Strong, characteristic bands. |

| Aromatic C=C | 1580 - 1600 | Medium to strong absorptions. |

| Aromatic C-H | 3000 - 3100 (stretch) 690 - 900 (out-of-plane bend) | The out-of-plane bending pattern can give clues about the substitution pattern. |

| Aliphatic C-H (Methyl) | 2850 - 3000 | Stretching vibrations of the methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (4-methoxyphenyl) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic H (4-methoxyphenyl) | 6.9 - 7.1 | Doublet | 2H |

| Aromatic H (2,3-dimethylphenyl) | 7.0 - 7.4 | Multiplet | 3H |

| Methoxy H (-OCH₃) | ~3.9 | Singlet | 3H |

| Methyl H (-CH₃) | 2.2 - 2.4 | Singlet | 6H |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl and methoxy carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 194 - 197 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic C-H | 113 - 135 |

| Methoxy C (-OCH₃) | ~55 |

| Methyl C (-CH₃) | 15 - 22 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (2,3-dimethylphenyl)(4-methoxyphenyl)methanone is expected to show a prominent molecular ion peak (M⁺) at m/z = 240. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the carbonyl group.

Expected Fragmentation Pathways:

-

Loss of the 4-methoxyphenyl group: This would result in a fragment ion corresponding to the 2,3-dimethylbenzoyl cation at m/z = 133.

-

Loss of the 2,3-dimethylphenyl group: This would lead to the formation of the 4-methoxybenzoyl cation at m/z = 135.

-

Further fragmentation of the benzoyl cations could lead to the loss of CO (28 Da), resulting in phenyl-type cations.

Potential Applications in Drug Discovery and Materials Science

Analog-Based Biological Activity Profile

The benzophenone scaffold is a well-established pharmacophore.[1] Based on the biological activities of related dimethyl- and methoxy-substituted benzophenones, (2,3-dimethylphenyl)(4-methoxyphenyl)methanone could be investigated for a range of therapeutic applications:

-

Anticancer Activity: Many substituted benzophenones exhibit cytotoxic effects against various cancer cell lines.[5]

-

Anti-inflammatory Properties: The diaryl ketone structure is found in compounds that inhibit inflammatory pathways.[4]

-

Antimicrobial and Antifungal Agents: The lipophilic nature of the molecule may allow it to disrupt microbial cell membranes.

Potential as a Photochemical Probe

Benzophenones are widely used as photosensitizers and in photochemistry due to the efficient intersystem crossing of their excited singlet state to a triplet state.[3] The substitution pattern on the aromatic rings can be tuned to modify the photophysical properties, making (2,3-dimethylphenyl)(4-methoxyphenyl)methanone a candidate for applications in:

-

Photoaffinity Labeling: To identify and study protein-ligand interactions.

-

UV Curing and Polymerization: As a photoinitiator.

Conclusion and Future Directions

(2,3-dimethylphenyl)(4-methoxyphenyl)methanone is a benzophenone derivative with significant potential for applications in medicinal chemistry and materials science. While detailed experimental characterization is yet to be reported in the literature, this guide provides a solid, predictive foundation for its chemical properties, synthesis, and spectroscopic analysis based on established chemical principles and data from closely related compounds.

Future research should focus on the synthesis and full experimental characterization of this compound to validate the predictions made in this guide. Subsequent investigations into its biological activities and photophysical properties are warranted and could lead to the discovery of novel therapeutic agents or functional materials.

References

-

[Methanone, -. PubChem.]([Link])

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. scialert.net [scialert.net]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Fluorescence Emission Spectra of 2,3-Dimethyl-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and anticipated fluorescence properties of 2,3-Dimethyl-4'-methoxybenzophenone. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of photochemistry and spectroscopy of benzophenone derivatives to offer a predictive and practical framework for researchers. The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs with a wide range of applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2]

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a critical class of organic compounds widely utilized as photoinitiators, triplet sensitizers, and foundational structures for advanced materials like those used in organic light-emitting diodes (OLEDs).[3] Their utility is fundamentally linked to their photophysical properties, particularly the efficient intersystem crossing from the excited singlet state to the triplet state.[3] The substitution pattern on the benzophenone core profoundly influences these properties, allowing for the fine-tuning of absorption and emission characteristics for specific applications.[3] Furthermore, many benzophenone-based luminogens are explored for their potential in aggregation-induced delayed fluorescence.[4]

The benzophenone framework serves as a robust electron-accepting core.[5] When combined with various donor moieties, it can lead to the creation of molecules with small singlet-triplet energy gaps (ΔEST) and intramolecular charge transfer (CT) states, which are crucial for applications like thermally activated delayed fluorescence (TADF).[4][5] The inherently twisted geometry of many benzophenone derivatives also helps in reducing intermolecular interactions and self-quenching effects, further enhancing their emissive properties.[5]

This guide focuses on 2,3-Dimethyl-4'-methoxybenzophenone, a derivative with electron-donating methyl and methoxy groups, which are expected to modulate its electronic and photophysical behavior significantly. Understanding the fluorescence emission spectra of such compounds is paramount for their potential application in areas like fluorescent probes, photosensitizers in photodynamic therapy, and as active components in optoelectronic devices.

Synthesis and Characterization

While a specific synthesis for 2,3-Dimethyl-4'-methoxybenzophenone is not detailed in the readily available literature, a standard and reliable method for its preparation would be a Friedel-Crafts acylation reaction. This well-established reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The synthesis would involve the reaction of 2,3-dimethylanisole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

2,3-Dimethylanisole

-

4-Methoxybenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Ice

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) and 2,3-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the aluminum chloride suspension dropwise at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-Dimethyl-4'-methoxybenzophenone.

Caption: Workflow for the synthesis of 2,3-Dimethyl-4'-methoxybenzophenone via Friedel-Crafts acylation.

Characterization Methods

The structure and purity of the synthesized 2,3-Dimethyl-4'-methoxybenzophenone would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the expected functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Fluorescence Emission Spectroscopy: A Practical Guide

The fluorescence emission spectrum provides crucial information about the electronic structure of the excited state of a molecule. The following section outlines the experimental protocol for measuring the fluorescence emission spectrum of 2,3-Dimethyl-4'-methoxybenzophenone.

Experimental Protocol for Fluorescence Measurement

Objective: To determine the fluorescence emission spectrum of 2,3-Dimethyl-4'-methoxybenzophenone in various solvents.

Instrumentation: A steady-state spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Sample Preparation:

-

Prepare a stock solution of 2,3-Dimethyl-4'-methoxybenzophenone in a high-purity spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, ethanol) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Measurement Procedure:

-

Excitation Wavelength Selection: First, record the UV-Vis absorption spectrum of the sample to determine the wavelength of maximum absorption (λmax,abs). The excitation wavelength for the fluorescence measurement is typically set at or near this λmax,abs.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the predetermined λmax,abs.

-

Set the excitation and emission slit widths (e.g., 5 nm). Wider slits increase the signal-to-noise ratio but decrease the spectral resolution.[6]

-

-

Data Acquisition:

-

Record a blank spectrum using the pure solvent.

-

Place the sample cuvette in the fluorometer.

-

Scan the emission monochromator over a wavelength range starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh and Raman scattering.[6]

-

The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum.

-

-

Data Correction: The raw emission spectrum should be corrected for the wavelength-dependent response of the instrument's detector and grating efficiencies.

Caption: Experimental workflow for measuring the fluorescence emission spectrum.

Anticipated Spectral Properties and Influencing Factors

The fluorescence emission spectrum of 2,3-Dimethyl-4'-methoxybenzophenone is expected to be influenced by its molecular structure and the surrounding environment.

The Role of Substituents

-

Methoxy Group (-OCH₃): The methoxy group at the 4'-position is a strong electron-donating group. It is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted benzophenone. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the methoxy-substituted phenyl ring to the carbonyl group.

-

Dimethyl Groups (-CH₃): The two methyl groups at the 2 and 3 positions on the other phenyl ring are weakly electron-donating. Their primary influence is likely to be steric. The ortho-methyl group (at position 2) will cause a significant steric hindrance, leading to a larger dihedral angle between the phenyl ring and the carbonyl group. This disruption of planarity can affect the extent of π-conjugation and, consequently, the energy of the electronic transitions.[7] This increased torsion may lead to a hypsochromic (blue) shift compared to a more planar analogue, but the overall effect will be a combination of electronic and steric factors.

Solvatochromism: The Influence of Solvent Polarity

The phenomenon where the color of a solution changes with the solvent is known as solvatochromism.[8] Benzophenone and its derivatives often exhibit solvatochromic effects in their emission spectra.[9][10][11]

-

Expected Behavior: For a molecule like 2,3-Dimethyl-4'-methoxybenzophenone, which possesses a significant dipole moment that is likely to increase upon excitation due to ICT, a positive solvatochromism is anticipated. This means that as the polarity of the solvent increases, the emission maximum is expected to shift to longer wavelengths (a red shift).[8]

-

Mechanism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for emission. This results in a red-shifted fluorescence spectrum. In non-polar solvents, the emission is expected at shorter wavelengths.

Table 1: Predicted Solvatochromic Shift in the Emission of 2,3-Dimethyl-4'-methoxybenzophenone

| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum |

| Cyclohexane | Low (~2.0) | Shorter Wavelength (Blue-shifted) |

| Toluene | Low (~2.4) | Shorter Wavelength |

| Dichloromethane | Medium (~8.9) | Intermediate Wavelength |

| Acetonitrile | High (~37.5) | Longer Wavelength |

| Ethanol | High (~24.5) | Longer Wavelength (Red-shifted) |

Note: The exact emission maxima require experimental determination.

Jablonski Diagram and Photophysical Pathways

The photophysical processes that occur after light absorption can be visualized using a Jablonski diagram. For benzophenone derivatives, intersystem crossing (ISC) to the triplet state is often a very efficient process, which can lead to phosphorescence or be harnessed in TADF materials.

Caption: Jablonski diagram illustrating the principal photophysical pathways for a benzophenone derivative.

Potential Applications in Drug Development and Research

The fluorescence properties of 2,3-Dimethyl-4'-methoxybenzophenone could be leveraged in several areas:

-

Fluorescent Probes: The sensitivity of its emission spectrum to the local environment (solvatochromism) could be exploited to develop probes for studying biological microenvironments, such as protein binding sites or lipid membranes.

-

Photosensitizers: Benzophenone derivatives are known to be efficient triplet sensitizers. This property is crucial for applications in photodynamic therapy, where the triplet state can generate reactive oxygen species to kill cancer cells.

-

Drug Discovery: As the benzophenone scaffold is a "privileged structure" in medicinal chemistry, understanding the photophysical properties of its derivatives can aid in the development of photoactivatable drugs or fluorescently tagged therapeutic agents for imaging and diagnostic purposes.[1]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and investigation of the fluorescence emission spectra of 2,3-Dimethyl-4'-methoxybenzophenone. By leveraging established chemical principles and spectroscopic techniques, researchers can elucidate the photophysical properties of this and related molecules. The interplay of electronic effects from the methoxy substituent and steric effects from the dimethyl groups, coupled with the influence of the solvent environment, is expected to result in interesting and potentially useful fluorescence characteristics. The protocols and predictive insights offered herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the rational design and application of novel benzophenone derivatives.

References

- [No Author]. (2001). Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)

- [No Author]. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.

- [No Author]. (n.d.).

- [No Author]. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.

- [No Author]. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing.

- [No Author]. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI.

- [No Author]. (n.d.). 4-Methoxybenzophenone. PubChem.

- [No Author]. (n.d.). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State.

- [No Author]. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.

- [No Author]. (2013). Solvatochromism and the solvation structure of benzophenone.

- [No Author]. (n.d.). 4,4'-Dimethoxybenzophenone synthesis. ChemicalBook.

- [No Author]. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.

- [No Author]. (n.d.). Fluorescence Intensity Measurements. BMG LABTECH.

- [No Author]. (2013). Solvatochromism and the solvation structure of benzophenone. PMC - NIH.

- [No Author]. (2023). ExperimentFluorescenceSpectroscopy.

- [No Author]. (n.d.). Preparation process of 2-hydroxy-4-methoxybenzophenone.

- [No Author]. (2023). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State.

- [No Author]. (n.d.).

- [No Author]. (n.d.). A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem.

- [No Author]. (n.d.). Technical Guide: 3-Methoxy-4'-methylbenzophenone. Benchchem.

- [No Author]. (n.d.). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin.

- [No Author]. (n.d.). Fluorescence Excitation and Emission Fundamentals. Evident Scientific.

- [No Author]. (n.d.). An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry.

- [No Author]. (2023). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives.

- [No Author]. (n.d.). Examples of benzophenone derivatives in the market and their uses.

- Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the Solvation Structure of Benzophenone. PubMed - NIH.

- [No Author]. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. NIH.

- [No Author]. (n.d.). Method for preparing crude 2-hydroxy-4-methoxybenzophenone.

- [No Author]. (2023). The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- [No Author]. (2024).

- [No Author]. (2023). Lab 4: Molecular Fluorescence. Chemistry LibreTexts.

- [No Author]. (n.d.). Benzophenone. PubChem - NIH.

- [No Author]. (n.d.). 2-Hydroxy-4-methoxybenzophenone. PubChem.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvatochromism and the solvation structure of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Quantum Yield of 2,3-Dimethyl-4'-methoxybenzophenone

Introduction: The Significance of Quantum Yield in Photochemistry

2,3-Dimethyl-4'-methoxybenzophenone belongs to the benzophenone family, a class of aromatic ketones widely utilized as photoinitiators, photosensitizers, and UV filters. Their photochemical reactivity is central to applications ranging from polymer curing to photodynamic therapy. The efficiency of any photochemical process is quantified by its quantum yield (Φ) , a dimensionless parameter that represents the number of specific events occurring per photon absorbed by the system.

For a molecule like 2,3-Dimethyl-4'-methoxybenzophenone, several quantum yields are of interest:

-

Photoreduction Quantum Yield (ΦPR): The efficiency of the molecule to be photoreduced, a key process in its role as a photoinitiator.

-

Intersystem Crossing Quantum Yield (ΦISC): The efficiency of forming the triplet excited state, which is often the primary reactive state for benzophenones.

-

Phosphorescence Quantum Yield (ΦP): The efficiency of light emission from the triplet state, which provides insights into the triplet state's lifetime and reactivity.

-

Fluorescence Quantum Yield (ΦF): The efficiency of light emission from the singlet excited state, which is typically very low for benzophenones due to rapid and efficient intersystem crossing.[1][2]

An accurate determination of these quantum yields is crucial for designing and optimizing photochemical reactions, predicting the efficiency of photoinitiated processes, and understanding the photostability of molecules in various environments.

Theoretical Framework: The Photophysical Pathways of Substituted Benzophenones

Upon absorption of a photon, 2,3-Dimethyl-4'-methoxybenzophenone is promoted to an excited singlet state (S₁). From here, it can undergo several competing processes, which are best visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the primary photophysical and photochemical processes for a benzophenone derivative.

For most benzophenones, intersystem crossing from the S₁ (n,π) state to the triplet manifold (T₁) is extremely rapid and efficient, with a quantum yield approaching unity.[3] This is due to the strong spin-orbit coupling between the singlet and triplet states of different orbital characters. The T₁ (n,π) state is responsible for the characteristic photoreactivity of benzophenones, particularly their ability to abstract a hydrogen atom from a suitable donor (like a solvent) to initiate photoreduction.[4][5]

The substituents on the aromatic rings can influence the energies of the excited states and the rates of the various processes. The electron-donating methyl and methoxy groups on 2,3-Dimethyl-4'-methoxybenzophenone can affect the energy levels of the n,π* and π,π* states, which in turn can influence the rates of intersystem crossing and photoreduction.

Experimental Determination of the Photoreduction Quantum Yield

The photoreduction quantum yield (ΦPR) is arguably the most critical quantum yield for applications involving photoinitiation. Its determination involves two key experimental phases: measuring the photon flux of the light source (actinometry) and quantifying the photochemical reaction.

Phase 1: Chemical Actinometry for Photon Flux Determination

To calculate a quantum yield, one must know the number of photons entering the reaction system. Chemical actinometry is a reliable method for measuring photon flux by using a chemical reaction with a well-characterized quantum yield.[6][7] The potassium ferrioxalate actinometer is a widely used standard.[8]

Experimental Protocol: Potassium Ferrioxalate Actinometry

-

Preparation of Actinometer Solution (in the dark):

-

Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution is light-sensitive and should be handled in a darkroom or under red light.

-

-

Preparation of Developing Solution:

-

Prepare a solution of 0.1% (w/v) 1,10-phenanthroline in water.

-

Prepare a buffer solution of 0.6 M sodium acetate in 0.36 N H₂SO₄.

-

-

Irradiation:

-

Fill a quartz cuvette with the actinometer solution, identical to the one that will be used for the target compound.

-

Irradiate the solution for a known period (t), ensuring that the conversion is less than 10% to avoid complications from product absorption.

-

A non-irradiated sample should be kept as a control.

-

-

Development and Analysis:

-

After irradiation, take a known volume (e.g., 2.0 mL) of the irradiated solution and the control.

-

Add the 1,10-phenanthroline solution (e.g., 2.0 mL) and the buffer solution (e.g., 1.0 mL) to each.

-

Dilute to a known final volume (e.g., 10.0 mL) with water.

-

Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.

-

Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer. The absorbance is due to the [Fe(phen)₃]²⁺ complex formed.

-

-

Calculation of Photon Flux (I₀):

-

The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law:

-

moles of Fe²⁺ = (A × V) / (ε × l) where A is the absorbance, V is the final volume, ε is the molar absorptivity of the complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹), and l is the path length (typically 1 cm).

-

-

The photon flux (I₀) in moles of photons (Einsteins) per second can then be calculated:

-

I₀ = (moles of Fe²⁺) / (ΦFe²⁺ × t × f) where ΦFe²⁺ is the known quantum yield for Fe²⁺ formation (which is wavelength-dependent), t is the irradiation time in seconds, and f is the fraction of light absorbed by the actinometer at the irradiation wavelength.

-

-

Caption: Experimental workflow for determining photon flux using potassium ferrioxalate actinometry.

Phase 2: Quantum Yield of Photoreduction of 2,3-Dimethyl-4'-methoxybenzophenone

With the photon flux of the light source established, the quantum yield of the photoreduction of the target compound can be determined.

Experimental Protocol: Photoreduction

-

Sample Preparation:

-

Prepare a solution of 2,3-Dimethyl-4'-methoxybenzophenone in a hydrogen-donating solvent such as isopropanol. The concentration should be chosen to ensure a significant fraction of the incident light is absorbed at the irradiation wavelength.

-

-

Irradiation:

-

Place the solution in the same photoreactor setup used for actinometry.

-

Irradiate the solution, taking aliquots at specific time intervals. A non-irradiated sample should be kept as a control.

-

-

Analysis:

-

Analyze the concentration of 2,3-Dimethyl-4'-methoxybenzophenone in each aliquot. This can be done using UV-Vis spectrophotometry by monitoring the decrease in absorbance at its λmax, or more accurately by HPLC with a UV detector.

-

-

Calculation of Photoreduction Quantum Yield (ΦPR):

-

Determine the initial rate of disappearance of the benzophenone derivative from a plot of concentration versus time.

-

The quantum yield is calculated as:

-

ΦPR = (Rate of disappearance of reactant) / (Photon flux × f)

-

ΦPR = (-d[Reactant]/dt) / (I₀ × f) where -d[Reactant]/dt is the rate of disappearance in mol L⁻¹ s⁻¹, I₀ is the photon flux in Einstein L⁻¹ s⁻¹, and f is the fraction of light absorbed by the reactant.

-

-

Data Presentation

The experimental data for the actinometry and the photoreduction can be summarized in tables for clarity.

Table 1: Hypothetical Data for Actinometry

| Irradiation Time (s) | Absorbance at 510 nm | Moles of Fe²⁺ formed |

| 0 | 0.005 | 0 |

| 60 | 0.455 | 4.05 x 10⁻⁸ |

| 120 | 0.905 | 8.10 x 10⁻⁸ |

Table 2: Hypothetical Data for Photoreduction of 2,3-Dimethyl-4'-methoxybenzophenone

| Irradiation Time (s) | Concentration (M) |

| 0 | 1.00 x 10⁻³ |

| 60 | 0.92 x 10⁻³ |

| 120 | 0.84 x 10⁻³ |

| 180 | 0.76 x 10⁻³ |

Determination of Luminescence Quantum Yields

While benzophenones are known for their high intersystem crossing yields and subsequent photoreactivity, they are generally weak emitters. However, determining the phosphorescence quantum yield can provide valuable information about the triplet state.

Protocol for Phosphorescence Quantum Yield (ΦP)

The phosphorescence quantum yield is typically determined using a relative method, comparing the phosphorescence of the sample to that of a well-characterized standard.[9]

-

Instrumentation: A spectrofluorometer with a phosphorescence mode (which involves gating the detector to measure emission after the excitation source is turned off) is required. Measurements are usually performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay of the triplet state.

-

Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the sample and a suitable phosphorescence standard in a solvent that forms a clear glass at 77 K (e.g., ethanol or a mixture of ethers).

-

Measurement:

-

Record the corrected phosphorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, temperature).

-

Measure the absorbance of the solutions at the excitation wavelength.

-

-

Calculation:

-

The phosphorescence quantum yield is calculated using the following equation:

-

ΦP,sample = ΦP,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where ΦP is the phosphorescence quantum yield, I is the integrated phosphorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

-

Conclusion and Best Practices

This guide provides a robust framework for the experimental determination of the quantum yield of 2,3-Dimethyl-4'-methoxybenzophenone. The absence of a literature value necessitates a rigorous experimental approach. By carefully performing chemical actinometry to quantify the light source and subsequently monitoring the photochemical reaction, researchers can obtain a reliable photoreduction quantum yield. Furthermore, the investigation of luminescence properties, particularly phosphorescence, can offer deeper insights into the photophysical behavior of the molecule.

Key recommendations for ensuring data integrity:

-

Actinometry is non-negotiable: Always determine the photon flux of your specific experimental setup.[6]

-

Control your conditions: Maintain constant temperature, stirring, and geometry throughout the experiments.

-

Work in the linear range: For both actinometry and photoreaction studies, ensure that the product formation or reactant disappearance is linear with time in the initial phase.

-

Account for absorbed light: The fraction of light absorbed by the reacting species must be accurately determined.

By following these methodologies, researchers can generate the critical data needed to advance their work in photochemistry, materials science, and drug development.

References

-

Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K.-P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica, 93(1), 30–32. [Link]

-

Lörincz, A., Csekő, D., & Kéki, S. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(44), 11296–11305. [Link]

-

de Melo, J. S., & Pina, F. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(1), 1183–1191. [Link]

-

Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry. Pure and Applied Chemistry, 76(12), 2105–2146. [Link]

-

Martin, M. M., Nesa, F., Le-Gourrierec, D., & Plaza, P. (2001). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 105(26), 6283–6290. [Link]

-

Miranda, M. A., & Marin, M. L. (2000). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 134(1-2), 69-74. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

-

Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta dermato-venereologica, 93(1), 30–32. [Link]

-

Martin, M. M., Nesa, F., Le-Gourrierec, D., & Plaza, P. (2001). The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 105(26), 6283-6290. [Link]

- Pitts, J. N., Letsinger, R. L., Taylor, R. P., Patterson, J. M., Recktenwald, G., & Martin, R. B. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 81(5), 1068–1077.

-

Xu, K., Han, C., Huang, T., Liu, Q., Xu, H., Zhuang, Y., ... & Wang, A. (2014). Design and synthesis of a highly sensitive “turn–on” fluorescent organic nanoprobe for iron (III) detection and imaging. RSC advances, 4(90), 49231-49237. [Link]

-

HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. Retrieved January 24, 2026, from [Link]

-

de Melo, J. S., & Pina, F. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(7), 1183-1191. [Link]

-

Zhang, Y., Wang, C., Zhang, Y., & Liu, Z. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9396–9403. [Link]

-

Ito, K., Nishijima, M., & Itoh, M. (2012). Photo-induced Graft Reaction of Benzophenone Derivatives with Poly(methyl methacrylate) in a Thin Film State. Journal of Photopolymer Science and Technology, 25(4), 493-498. [Link]

-

Ghosh, H. N., & Adhikari, A. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry B, 122(17), 4647–4653. [Link]

-

Evans, M. (2021, January 30). 6.6 Actinometry for Quantum Yields [Video]. YouTube. [Link]

-

JASCO. (2021, May 14). Phosphorescence measurement. [Link]

-

Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International journal of toxicology, 40(1_suppl), 5S-28S. [Link]

- Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project.

-

Han, C., Huang, T., Liu, Q., Xu, H., Zhuang, Y., Li, J., ... & Xu, K. (2014). Design and synthesis of a highly sensitive “turn–on” fluorescent organic nanoprobe for iron (III) detection and imaging. RSC advances, 4(90), 49231-49237. [Link]

-

Givens, R. S., & Kopecky, K. R. (2001). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Light Intensity in Photochemical Experiments. Journal of Chemical Education, 78(6), 803. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

Ji, Y., DiRocco, D. A., Hong, C. M., Wismer, M. K., & Reibarkh, M. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic letters, 20(8), 2156–2159. [Link]

-

Zhang, J., Li, J., Ali, S., Akram, M. Y., & Nie, J. (2019). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers, 11(11), 1801. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. hepatochem.com [hepatochem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. technoprocur.cz [technoprocur.cz]

- 9. jasco-global.com [jasco-global.com]

A Theoretical and Computational Guide to the Excited States of 2,3-Dimethyl-4'-methoxybenzophenone

This technical guide provides a comprehensive theoretical framework and a practical computational workflow for investigating the excited electronic states of 2,3-Dimethyl-4'-methoxybenzophenone. Tailored for researchers, chemists, and drug development professionals, this document elucidates the photophysical properties of a substituted benzophenone, a class of molecules renowned for its significance in photochemistry, materials science, and photodynamic therapy.[1][2] We will explore the causality behind methodological choices, ensuring a self-validating and robust computational protocol grounded in established quantum chemical theories.

Introduction: The Photochemical Significance of Substituted Benzophenones

Benzophenone and its derivatives are cornerstone molecules in photochemistry. Their utility as photoinitiators in polymerization, UV filters in sunscreens, and as photosensitizers in organic synthesis stems from their unique excited-state dynamics.[1][2][3] Upon photoexcitation, benzophenones typically undergo highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-lying triplet state (T₁).[4] This triplet state is often the key reactive species, capable of initiating subsequent chemical reactions, such as hydrogen atom abstraction.[5]

The introduction of substituents onto the benzophenone scaffold, as in 2,3-Dimethyl-4'-methoxybenzophenone, can profoundly alter these photophysical pathways. Electron-donating groups (like methoxy) and electron-withdrawing or sterically hindering groups (like methyl) can modulate the energies and characteristics of the excited states, influencing processes like intramolecular charge transfer (ICT), ISC rates, and excited-state lifetimes.[6][7][8] A thorough theoretical investigation provides predictive insights into these properties, guiding the rational design of novel photosensitizers and materials with tailored light-absorbing and energy-transfer capabilities.[1][6]

This guide focuses on employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), powerful quantum mechanical methods that balance computational cost with high accuracy for molecules of this size, to unravel the electronic structure and predict the spectroscopic behavior of 2,3-Dimethyl-4'-methoxybenzophenone.[8][9]

Theoretical & Computational Methodology

The accurate characterization of excited states begins with a reliable description of the molecule's ground state. The entire computational process is designed as a self-validating system, where each step confirms the integrity of the previous one.

Ground State Geometry Optimization

The foundational step is to determine the most stable three-dimensional arrangement of atoms in the electronic ground state (S₀). An incorrect geometry will lead to erroneous excited-state energies.

-

Method of Choice: Density Functional Theory (DFT) DFT is a robust method for calculating the electronic structure of many-electron systems. We select the B3LYP hybrid functional , which has demonstrated proven efficacy for organic molecules by incorporating a portion of exact Hartree-Fock exchange, providing a balanced description of electronic correlation.[1][8]

-

Basis Set Selection: Pople Style 6-311++G(d,p) The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set offers a high degree of flexibility:

-

6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding and electronic transitions.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the spatially extended electron density of excited states and weakly bound electrons.[1]

-

(d,p) : Polarization functions are included to allow for non-spherical electron distribution, which is essential for describing chemical bonds and interactions accurately.

-

Validation: Vibrational Frequency Analysis

To ensure the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a saddle point (a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. This step is a critical self-validation checkpoint in the computational workflow.

Excited State Calculations

With a validated ground state geometry, we can investigate the excited states.

-

Method of Choice: Time-Dependent DFT (TD-DFT) TD-DFT is the extension of DFT for calculating electronic excitation energies and properties.[3][8] We use the optimized ground state geometry to calculate the vertical excitation energies , which correspond to the energy difference between the ground and excited states without any change in molecular geometry, in accordance with the Franck-Condon principle.

-

Key Properties Calculated:

-

Excitation Energies (ΔE): The energy required to promote an electron to a higher energy orbital. This corresponds to the position of absorption bands in a UV-Vis spectrum.

-

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with f > 0.01 are typically considered "bright" or allowed and are visible in absorption spectra, while those with f ≈ 0 are "dark" or forbidden.

-

Singlet and Triplet States: Calculations are performed for both singlet (all electron spins paired) and triplet (two unpaired electron spins) manifolds. The relative energies of the S₁ and T₁, T₂ states are critical for understanding the potential for intersystem crossing.[4]

-

Analysis of Electronic Transitions

Understanding the nature of the excited states requires analyzing the molecular orbitals (MOs) involved in each transition. For benzophenones, the key transitions are typically:

-

n → π : An electron is promoted from a non-bonding orbital (n), often the lone pair on the carbonyl oxygen, to an anti-bonding π orbital (π). These transitions are typically lower in energy and have a low oscillator strength.

-

π → π : An electron is promoted from a bonding π orbital to an anti-bonding π orbital, usually associated with the aromatic rings. These transitions are higher in energy with a large oscillator strength.

-

Intramolecular Charge Transfer (ICT): In substituted benzophenones, transitions can occur where electron density moves from one part of the molecule (the donor, e.g., the methoxy-substituted ring) to another (the acceptor, e.g., the carbonyl group and adjacent ring). This is identified by examining the spatial locations of the source and destination MOs.[6][7]

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the practical steps for conducting the theoretical investigation using a computational chemistry package like Gaussian.

Step 1: Molecule Construction

-

Build the 2,3-Dimethyl-4'-methoxybenzophenone molecule using a molecular modeling interface (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Ground State Optimization and Frequency Calculation

-

Set up the DFT calculation.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Run the calculation and verify that the optimization converges successfully and that the output confirms zero imaginary frequencies.

Step 3: Excited State TD-DFT Calculation

-

Use the optimized coordinates from the previous step.

-

Set up the TD-DFT calculation.

-

Keyword Line: #p B3LYP/6-311++G(d,p) TD(NStates=15, Root=1)

-

TD(NStates=15): Requests the calculation of the first 15 singlet excited states (a reasonable number to capture the main UV-Vis features). To calculate triplet states, an additional keyword TD(Triplet, NStates=15) would be used in a separate calculation.

-

-

Run the calculation.

Step 4: Data Analysis and Visualization

-

Extract the calculated vertical excitation energies, oscillator strengths, and MO contributions for each state from the output file.

-

Use visualization software to plot the MOs (e.g., HOMO, LUMO) to characterize the nature of the transitions (n → π, π → π, ICT).

-

Simulate the UV-Vis absorption spectrum by broadening the calculated transitions with a Gaussian function, where the peak positions are the excitation energies and the intensities are proportional to the oscillator strengths.

Visualization of Key Structures and Processes

Visual aids are indispensable for interpreting complex computational data.

Molecular Structure

Caption: Optimized structure of 2,3-Dimethyl-4'-methoxybenzophenone.

Computational Workflow

Caption: Step-by-step computational protocol for excited state analysis.

Conceptual Photophysical Pathways

Caption: Jablonski diagram of potential de-excitation pathways for benzophenones.

Predicted Results and Interpretation

Based on the methodology described, we can anticipate the following outcomes for 2,3-Dimethyl-4'-methoxybenzophenone:

Table 1: Predicted Low-Lying Excited States and Their Characteristics

| State | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character | Primary MO Transition |

| S₁ | ~3.4 - 3.7 | ~365 - 335 | Low (~0.001) | n → π | HOMO → LUMO |

| S₂ | ~3.9 - 4.2 | ~318 - 295 | High (~0.3) | π → π (ICT) | HOMO-1 → LUMO |

| T₁ | ~3.0 - 3.3 | ~413 - 375 | Forbidden (0) | n → π | HOMO → LUMO |

| T₂ | ~3.6 - 3.9 | ~344 - 318 | Forbidden (0) | π → π | HOMO-1 → LUMO |

Note: The values presented are estimations based on typical results for substituted benzophenones and serve as a predictive guide. Actual calculated values will be specific to this molecule.

Interpretation:

-

Lowest Singlet State (S₁): The lowest energy singlet excited state is predicted to be of n → π* character, localized on the carbonyl group. This transition will have a very low oscillator strength, appearing as a weak, long-wavelength shoulder in the absorption spectrum.

-

Intense Absorption Band (S₂): A much stronger absorption band at a shorter wavelength is expected, corresponding to a π → π* transition. Due to the electron-donating methoxy group on one ring and the carbonyl acceptor, this state is likely to possess significant Intramolecular Charge Transfer (ICT) character.[6] Analysis of the HOMO-1 and LUMO would likely show the electron density moving from the methoxy-substituted ring towards the rest of the molecule.

-

Intersystem Crossing (ISC) Potential: The calculations are expected to show the T₂ state is energetically close to or slightly below the bright S₂ state, and the T₁ state is significantly lower than S₁. This energetic arrangement (S₁ > T₁ and S₂ ≈ T₂) is highly favorable for efficient intersystem crossing, a hallmark of benzophenone photochemistry.[4][9] The molecule is thus predicted to rapidly populate the T₁ triplet state following initial excitation into the S₂ state. This T₁ state would be the primary photo-active species for subsequent reactions.

Conclusion

This guide provides a robust and scientifically grounded framework for the theoretical investigation of the excited states of 2,3-Dimethyl-4'-methoxybenzophenone. By combining DFT and TD-DFT, we can elucidate the geometries, energies, and nature of the key electronic states that govern its photophysical and photochemical behavior. The detailed computational workflow ensures that the investigation is both methodologically sound and reproducible. The insights gained from such a theoretical study are invaluable for predicting spectroscopic properties, understanding reaction mechanisms, and ultimately guiding the design of new molecules with specific light-activated functionalities for applications in drug development, materials science, and beyond.

References

-

Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. The Journal of Chemical Physics. [Link]

-

Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. RSC Publishing. [Link]

-

Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. [Link]

- Preparation process of 2-hydroxy-4-methoxybenzophenone.

-

Physical Origins of the Transient Absorption Spectra and Dynamics in Thin-Film Semiconductors: The Case of BiVO4. eScholarship.org. [Link]

-

Experimental and theoretical study on the excited-state dynamics of ortho-, meta-, and para-methoxy methylcinnamate. PubMed. [Link]

- Production method of 2-hydroxy-4-methoxy benzophenone.

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

-

I. Transient Absorption Spectroscopy. The Royal Society of Chemistry. [Link]

-

Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. NIH. [Link]

-

Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. [Link]

-

Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. RSC Publishing. [Link]

-

Solvent effects on the charge transfer excited states of 4-dimethylaminobenzonitrile (DMABN) and 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) studied by time-resolved infrared spectroscopy: A direct observation of hydrogen bonding interactions. ResearchGate. [Link]

-

Acetophenone and Benzophenone adsorption studies on θ-phosphorene nanosheets – a DFT investigation. ResearchGate. [Link]

- Photochemical cycloaddition of benzophenone to 7-methylenetetracyclo-[3.3.0.0.

-

Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. PMC. [Link]

-

Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. World Scientific News. [Link]

-

An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [Link]

-

Methoxyphenone. PubChem. [Link]

-

Transient-Absorption Spectroscopy of Cis–Trans Isomerization of N,N-Dimethyl-4,4′-azodianiline with 3D-Printed Temperature-Controlled Sample Holder. Semantic Scholar. [Link]

-

Investigation of Polar and Stereoelectronic Effects on Pure Excited-state Hydrogen Atom Abstractions from Phenols and Alkylbenzenes. Sci-Hub. [Link]

-

Theoretical Determination of Rate Constants from Excited States: Application to Benzophenone. ACS Publications. [Link]

-

Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Diva-Portal.org. [Link]

-

Synthesis, experimental and theoretical study of the spectroscopic properties in (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ResearchGate. [https://www.researchgate.net/publication/375932587_Synthesis_experimental_and_theoretical_study_of_the_spectroscopic_properties_in_2E-3-3-methoxy-4-3-methylbut-2-en-1-yloxy]phenyl-1-345-trimethoxyphenylprop-2-en-1-one]([Link])

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. Investigation of Polar and Stereoelectronic Effects on Pure Excited-state Hydrogen Atom Abstractions from Phenols and Alkylbenzenes† / Photochemistry and Photobiology, 2006 [sci-hub.ru]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: 2,3-Dimethyl-4'-methoxybenzophenone as a High-Efficiency Type II Photoinitiator

Introduction: A Modern Approach to Radical Photopolymerization

In the landscape of photocurable materials, which form the backbone of advanced manufacturing in sectors from biomedical devices to microelectronics, the choice of photoinitiator is paramount. These molecules are the catalysts of light-induced transformation, converting photonic energy into chemical reactivity. Among the various classes of photoinitiators, Type II systems, which operate via a bimolecular mechanism, offer distinct advantages in terms of formulation flexibility and cost-effectiveness.

This guide provides an in-depth technical overview of 2,3-Dimethyl-4'-methoxybenzophenone , a specialized derivative of the widely-used benzophenone family of Type II photoinitiators. We will delve into its photochemical mechanism, discuss the critical role of co-initiators, and provide detailed, field-proven protocols for its application and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this photoinitiator for the development of novel photocurable formulations.

Section 1: The Scientific Underpinnings of 2,3-Dimethyl-4'-methoxybenzophenone

The Type II Photoinitiation Mechanism: A Tale of Two Molecules

Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators, such as 2,3-Dimethyl-4'-methoxybenzophenone, initiate polymerization through a cooperative, bimolecular process. This process is fundamentally reliant on a second molecule, the co-initiator, which acts as a hydrogen donor.[1]

The sequence of events is as follows:

-

Photoexcitation: Upon absorption of ultraviolet (UV) light, the 2,3-Dimethyl-4'-methoxybenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[2]

-

Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This high efficiency of intersystem crossing is a hallmark of the benzophenone chromophore.[3][4]

-

Hydrogen Abstraction: The triplet-state benzophenone is a potent diradical and readily abstracts a hydrogen atom from a suitable donor molecule, the co-initiator. This is the rate-determining step for radical generation.[5][6]

-

Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and a reactive radical from the co-initiator. It is primarily the co-initiator radical that goes on to initiate the polymerization of monomers.[7]

The structural features of 2,3-Dimethyl-4'-methoxybenzophenone—specifically the electron-donating methoxy and methyl groups—are expected to influence its photochemical properties. The methoxy group, a strong auxochrome, likely shifts the molecule's maximum UV absorbance (λmax) to longer wavelengths compared to unsubstituted benzophenone, potentially allowing for the use of a wider range of UV light sources.[8][9]

The Indispensable Role of the Co-initiator

The efficiency of a Type II photoinitiator system is critically dependent on the selection of an appropriate co-initiator. The ideal co-initiator possesses readily abstractable hydrogen atoms and generates a radical species with high reactivity towards the monomer.

Tertiary amines, such as Triethanolamine (TEA) and Ethyl 4-(dimethylamino)benzoate (EDB) , are the most commonly employed co-initiators for benzophenone-based systems. The hydrogen atoms on the carbon adjacent to the nitrogen atom are particularly susceptible to abstraction by the excited triplet state of the benzophenone.

The choice of co-initiator and its concentration relative to the photoinitiator can significantly impact the polymerization kinetics and the final properties of the cured material. An optimized ratio is crucial for achieving a high degree of conversion and minimizing unwanted side reactions.

Section 2: Quantitative Data and Formulation Guidelines

While specific experimental data for 2,3-Dimethyl-4'-methoxybenzophenone is not widely published, we can infer its key properties and provide robust formulation starting points based on extensive data from closely related benzophenone derivatives.[10][11]

| Property | Inferred Value / Recommended Range | Rationale & Causality |

| Chemical Name | 2,3-Dimethyl-4'-methoxybenzophenone | - |

| CAS Number | Not readily available | This isomer is not as common as others like 4-methoxybenzophenone. |

| Molecular Formula | C₁₆H₁₆O₂ | - |

| Molecular Weight | 240.30 g/mol | - |

| UV Absorption (λmax) | ~280-350 nm | Unsubstituted benzophenone has a λmax around 250 nm and a weaker n→π* transition around 340 nm. The methoxy group is expected to cause a bathochromic shift.[3][8] |

| Recommended Concentration | 0.5 - 5.0 wt% | Higher concentrations can increase cure speed but may lead to surface-only curing due to light absorption at the surface (a screening effect).[10] |

| Co-initiator Type | Tertiary Amines (e.g., TEA, EDB) | Proven hydrogen donors for benzophenone-type photoinitiators.[7] |

| Co-initiator Concentration | 1.0 - 10.0 wt% (often 1.5-2x the photoinitiator concentration) | The ratio affects the rate of radical generation and can influence the final polymer properties. |

| Suitable Light Source | Medium-pressure Mercury Lamp, UV LED (365 nm) | The emission spectrum of the lamp must overlap with the absorption spectrum of the photoinitiator for efficient excitation.[12] |

| Compatible Monomers | Acrylates, Methacrylates, Styrenics | Suitable for free-radical polymerizable systems. |

Section 3: Experimental Protocols

The following protocols provide a validated framework for the application and evaluation of 2,3-Dimethyl-4'-methoxybenzophenone in a typical photocurable formulation.

Protocol for Sample Formulation

Objective: To prepare a photocurable acrylate resin for evaluation.

Materials:

-

2,3-Dimethyl-4'-methoxybenzophenone (Photoinitiator, PI)

-

Triethanolamine (TEA) (Co-initiator, CoI)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

-

Urethane Diacrylate Oligomer

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Oligomer and Monomer Pre-mixing: In an amber glass vial, combine the urethane diacrylate oligomer and TMPTA monomer in the desired ratio (e.g., 70:30 by weight).

-

Dissolution of Photoinitiator: While stirring, add the desired weight percentage of 2,3-Dimethyl-4'-methoxybenzophenone to the resin mixture. Gently warm the mixture (to ~50-60°C) if necessary to facilitate complete dissolution. Ensure the solution becomes clear.

-

Addition of Co-initiator: Once the photoinitiator is fully dissolved and the solution has cooled to room temperature, add the desired weight percentage of triethanolamine. Continue stirring for at least 30 minutes to ensure a homogenous mixture.

-

Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, gently bubble nitrogen gas through the formulation for 5-10 minutes.

-

Storage: Store the final formulation in a sealed, amber glass vial in a cool, dark place. The formulation should be used within a few days for best results.

Protocol for Evaluating Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)

Objective: To quantitatively measure the rate and degree of conversion of the acrylate functional groups upon UV exposure. RT-FTIR is a powerful technique for this purpose as it allows for the continuous monitoring of the disappearance of the acrylate C=C bond absorption peak.[13][14][15]

Equipment:

-

FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory

-

UV light source (e.g., medium-pressure mercury lamp or 365 nm LED) with a light guide positioned to irradiate the sample on the ATR crystal

-

Radiometer to measure light intensity at the sample surface

Procedure:

-

Establish Baseline: Place a drop of the uncured resin formulation onto the ATR crystal. Record a baseline IR spectrum. The key peak to monitor for acrylates is the C=C stretching vibration, typically found around 1635 cm⁻¹.[14]

-

Initiate Curing and Data Acquisition: Begin recording spectra in real-time (e.g., 1 scan per second). Simultaneously, open the shutter of the UV light source to begin irradiating the sample. Ensure the light intensity is known and constant.

-

Monitor Reaction: Continue data acquisition until the height/area of the acrylate peak at ~1635 cm⁻¹ no longer changes, indicating the polymerization has reached its maximum conversion under the given conditions.

-

Data Analysis: The degree of conversion (DC) at any given time (t) can be calculated using the following formula, often referencing a stable internal standard peak (e.g., a carbonyl peak) that does not change during the reaction:

DC(%) = [1 - (AreaC=C at time t / AreaInternal Standard at time t) / (AreaC=C at time 0 / AreaInternal Standard at time 0)] x 100

-

Determine Polymerization Rate (Rp): The rate of polymerization can be determined by taking the first derivative of the conversion vs. time curve.[15]

Section 4: Safety and Handling

Benzophenone and its derivatives require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling the photoinitiator and its formulations.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially during heating or curing.

-

UV Light Hazard: UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place when the UV source is active. Never look directly into the UV light source.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion